molecular formula C8H13N3 B1625215 N-(4-methylpyridin-2-yl)ethane-1,2-diamine CAS No. 526184-60-1

N-(4-methylpyridin-2-yl)ethane-1,2-diamine

Cat. No. B1625215
Key on ui cas rn: 526184-60-1
M. Wt: 151.21 g/mol
InChI Key: POLFZJFTWICAOV-UHFFFAOYSA-N
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Patent
US09321724B2

Procedure details

To a cooled (0° C.) solution of N-(4-methyl-2-pyridyl)ethane-1,2-diamine (683 mg, 4.52 mmol) in dichloromethane (25 ml) were added triethyl amine (1.26 ml, 9.06 mmol) followed by methanesulfonyl chloride (370 μl, 4.78 mmol). The mixture was stirred at room temperature for two hours and washed with saturated sodium bicarbonate solution. The organic phase was dried over sodium sulfate and concentrated to give 1.04 g of a yellow oil (4.57 mmol, 95%) MS(ESI) m/z=230.1 [M+1]+.
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step Two
Quantity
370 μL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][CH2:9][CH2:10][NH2:11])[CH:3]=1.C(N(CC)CC)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>ClCCl>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][CH2:9][CH2:10][NH:11][S:20]([CH3:19])(=[O:22])=[O:21])[CH:3]=1

Inputs

Step One
Name
Quantity
683 mg
Type
reactant
Smiles
CC1=CC(=NC=C1)NCCN
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
370 μL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=NC=C1)NCCNS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.57 mmol
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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